4-Bromo-5-fluoropyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluoropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZGDDKHGKZLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-4-bromo-5-fluoropyridine chemical structure and formula
An In-Depth Technical Guide to 2-Amino-4-bromo-5-fluoropyridine: Structure, Properties, Synthesis, and Applications
Introduction
2-Amino-4-bromo-5-fluoropyridine is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and materials science research. Its structure, which combines a reactive aminopyridine core with the unique electronic properties of bromine and fluorine atoms, makes it a versatile building block for the synthesis of complex, high-value molecules. The strategic placement of these functional groups allows for a multitude of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents and functional materials.
The aminopyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets[1]. The incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability[2][3]. Simultaneously, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the chemical identity, properties, synthesis, and applications of 2-Amino-4-bromo-5-fluoropyridine.
Part 1: Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent properties. These characteristics dictate its reactivity, solubility, and suitability for various applications.
Chemical Structure and Formula
The molecular structure of 2-Amino-4-bromo-5-fluoropyridine is defined by a pyridine ring substituted at the 2-, 4-, and 5-positions with an amino group, a bromine atom, and a fluorine atom, respectively.
Caption: 2D Chemical Structure of 2-Amino-4-bromo-5-fluoropyridine.
Physicochemical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-5-fluoropyridin-2-amine | [4] |
| Molecular Formula | C₅H₄BrFN₂ | [4] |
| Molecular Weight | 191.00 g/mol | [4] |
| CAS Number | 1417441-38-3 | [4] |
| Canonical SMILES | C1=C(C(=CN=C1N)F)Br | [4] |
| InChIKey | RTZGDDKHGKZLCO-UHFFFAOYSA-N | [4] |
| Appearance | Off-white to light yellow solid (Predicted) | [5] |
| Melting Point | Not available. (Analog: 2-Amino-5-bromopyridine, 135-138 °C) | [6] |
| Boiling Point | Not available. (Analog: 2-Bromo-5-fluoropyridine, 80-83°C @ 44 mmHg) | [7][8] |
| Solubility | No data available. Expected to be soluble in organic solvents like DMSO, DMF, and methanol. |
Part 2: Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of a synthesized compound. While experimental spectra for 2-Amino-4-bromo-5-fluoropyridine are not widely published, its structure allows for the prediction of key spectral features.
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C6 will likely appear as a singlet or a narrow doublet due to a small coupling to the fluorine atom. The proton at C3 should also appear as a singlet or a narrow doublet. The amino (-NH₂) protons will typically present as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbon atoms bonded to fluorine (C5) and bromine (C4) will exhibit characteristic chemical shifts. Furthermore, the carbon atoms in proximity to the fluorine atom (C4, C5, and C6) will show splitting (coupling) with characteristic J-coupling constants (JCF).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). C-H stretching for the aromatic ring will appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be visible in the 1400-1600 cm⁻¹ fingerprint region. Characteristic C-F and C-Br stretching bands will be present at lower frequencies (typically 1000-1300 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br).
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with the molecular formula C₅H₄BrFN₂.
General Protocol for Spectroscopic Analysis
The following protocols are standardized procedures for obtaining high-quality spectroscopic data for solid organic compounds like 2-Amino-4-bromo-5-fluoropyridine.
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the probe.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be accumulated to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
Objective: To identify the functional groups present in the molecule.
Methodology: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the compound's functional groups.
Part 3: Synthesis and Mechanistic Insights
While specific literature on the synthesis of 2-Amino-4-bromo-5-fluoropyridine is sparse, a plausible and efficient synthetic route can be designed based on established organohalogen chemistry. A logical approach involves the regioselective bromination of a readily available fluorinated precursor.
Proposed Synthetic Pathway
A robust method for introducing a bromine atom at the 4-position of a 2-aminopyridine ring is through electrophilic bromination. The amino group is a strong activating group, directing electrophiles to the ortho and para positions (3- and 5-positions). To achieve bromination at the 4-position, a different strategy is required, often starting with a precursor that facilitates this specific regiochemistry. A practical route could start from 2,4-dichloro-5-fluoropyridine, proceeding through selective amination and subsequent halogen exchange. However, a more direct, albeit potentially lower-yielding, approach could involve direct bromination of 2-Amino-5-fluoropyridine under specific conditions that favor the less electronically favored position, or by using a blocking group strategy.
For this guide, we propose a synthesis starting from 2-amino-5-fluoropyridine via electrophilic bromination, a common transformation in heterocyclic chemistry.
Caption: Proposed synthetic workflow for 2-Amino-4-bromo-5-fluoropyridine.
Experimental Protocol: Synthesis via Electrophilic Bromination
Objective: To synthesize 2-Amino-4-bromo-5-fluoropyridine from 2-amino-5-fluoropyridine.
Causality and Experimental Design:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a solid, easy-to-handle source of electrophilic bromine and is often used for the bromination of activated aromatic and heterocyclic rings under mild conditions, which helps to prevent over-bromination or degradation of the starting material.
-
Solvent: Acetonitrile is chosen as the solvent. It is relatively polar and aprotic, capable of dissolving the starting material and NBS, while being generally unreactive under the reaction conditions.
-
Temperature Control: The reaction is typically performed at room temperature to provide sufficient activation for the reaction while minimizing potential side reactions.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluoropyridine (1.0 eq).
-
Dissolution: Add acetonitrile (approx. 20 mL per gram of starting material) to the flask and stir until the solid is fully dissolved.
-
Reagent Addition: In a single portion, add N-Bromosuccinimide (NBS) (1.05 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure 2-Amino-4-bromo-5-fluoropyridine.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, as described in Part 2.
Part 4: Applications in Research and Drug Development
The true value of 2-Amino-4-bromo-5-fluoropyridine lies in its potential as a versatile intermediate for creating novel molecules with tailored functions.
A Versatile Chemical Intermediate
The trifunctional nature of this molecule provides a rich platform for synthetic diversification:
-
Amino Group (C2): Can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. It can also be converted into other functional groups via diazotization reactions.
-
Bromine Atom (C4): Serves as an excellent leaving group for nucleophilic aromatic substitution or, more commonly, as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of carbon- or heteroatom-based substituents.
-
Fluorine Atom (C5): While generally less reactive, it profoundly influences the electronic properties of the pyridine ring, impacting the pKa of the amino group and the ring nitrogen. This modulation is a key strategy in drug design to fine-tune ligand-receptor interactions and improve pharmacokinetic profiles[2][9].
Role in Medicinal Chemistry
Fluorinated aminopyridines are increasingly sought-after building blocks in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies. The presence of fluorine can block sites of metabolism, increasing the half-life of a drug, and can alter the basicity of the nearby nitrogen atoms, which can be critical for avoiding off-target effects (e.g., hERG channel inhibition) and improving oral bioavailability[3][10]. This compound is an ideal starting point for generating libraries of novel compounds for high-throughput screening and lead optimization campaigns in drug discovery programs. For instance, its derivatives could be explored as inhibitors of DNA cytosine-5-methyltransferase (DNMT), following similar design principles as other fluoropyridine nucleosides[11].
Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-4-bromo-5-fluoropyridine. While specific toxicity data is not available for this exact compound, information from structurally similar chemicals provides a basis for safe handling procedures.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile)[6][12].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory[13][14].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[6][15].
-
Spill Response: In case of a spill, wear appropriate PPE. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal. The area should then be cleaned with soap and water[13].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Amino-4-bromo-5-fluoropyridine represents a potent and versatile tool for chemical synthesis. Its unique combination of an aminopyridine core with strategically placed bromine and fluorine substituents provides a rich platform for generating diverse and complex molecular architectures. For researchers and professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the creation of next-generation therapeutics and functional materials.
References
-
PubChem. 4-Bromo-5-fluoropyridin-2-amine. National Center for Biotechnology Information. [Link]
-
Tsealine Pharmatech. 2-Bromo-5-fluoropyridine. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
PubMed. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. [Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Fluorine in drug discovery: Role, design and case studies. [Link]
-
RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. 4-Bromo-5-fluoropyridin-2-amine | C5H4BrFN2 | CID 58387024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. anaxlab.com [anaxlab.com]
- 8. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
Molecular weight and density of 4-Bromo-5-fluoropyridin-2-amine
This guide details the physicochemical profile, synthesis logic, and quality control methodologies for 4-Bromo-5-fluoropyridin-2-amine (CAS: 1417441-38-3). It is designed for medicinal chemists and process engineers requiring precise data for scaffold selection and reaction planning.
Physicochemical Profiling, Synthesis & Quality Control
Executive Summary
4-Bromo-5-fluoropyridin-2-amine is a highly functionalized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., PI3K, VEGFR) and proteolysis targeting chimeras (PROTACs). Its distinct substitution pattern—featuring an electron-withdrawing fluorine adjacent to a reactive bromine—allows for orthogonal functionalization. The bromine atom at the C4 position serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C5-fluorine atom modulates metabolic stability and pKa.
Physicochemical Profile
The following data aggregates calculated and consensus values standard in pharmaceutical informatics.
| Property | Value | Unit | Notes |
| CAS Number | 1417441-38-3 | N/A | Specific isomer; distinct from 5-bromo-4-fluoro analog. |
| Molecular Formula | C₅H₄BrFN₂ | N/A | |
| Molecular Weight | 191.00 | g/mol | Monoisotopic mass: 189.95 |
| Density (Predicted) | 1.85 ± 0.1 | g/cm³ | High density due to Br/F substitution. |
| Appearance | Off-white to pale yellow solid | N/A | Crystalline powder. |
| Melting Point | 127 – 129 | °C | Typical range for aminohalopyridines. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | N/A | Reduced basicity vs. pyridine (5.2) due to F/Br induction. |
| LogP | 1.3 | N/A | Moderate lipophilicity. |
Expert Insight: The density of this compound is significantly higher than standard organic solvents. When performing liquid-liquid extractions (e.g., DCM/Water), the organic layer containing the product will be the bottom layer. However, in ether/water, it may precipitate or form an emulsion due to its density approaching that of heavy organic phases.
Structural Analysis & Synthesis Logic
3.1 Retrosynthetic Strategy
Direct bromination of 2-amino-5-fluoropyridine is not recommended for this isomer. The amino group (strong ortho/para director) typically directs electrophilic bromination to the C3 position (ortho to amine), yielding the unwanted 3-bromo-5-fluoropyridin-2-amine.
To access the 4-bromo isomer, a Nucleophilic Aromatic Substitution (SₙAr) strategy is preferred, utilizing the high reactivity of the C2 position in fluorinated pyridines.
3.2 Recommended Synthetic Route (SₙAr)
The most robust route involves the amination of 4-bromo-2,5-difluoropyridine .
-
Starting Material: 4-Bromo-2,5-difluoropyridine.
-
Reagent: Aqueous Ammonia (NH₄OH) or ammonia in dioxane.
-
Mechanism: SₙAr at C2. The C2-fluorine is more activated towards nucleophilic attack than the C5-fluorine due to the proximity to the pyridine nitrogen (inductive stabilization of the Meisenheimer complex).
Figure 1: Regioselective synthesis via SₙAr. The C2 position is electronically favored for amination over C5.
Experimental Protocols
4.1 Density Determination (Pycnometry)
Since experimental density is often absent in public databases for specific intermediates, it must be determined for process scale-up (e.g., reactor volume calculations).
Protocol:
-
Calibrate: Use a 10 mL Gay-Lussac pycnometer. Calibrate with degassed water at 20°C.
-
Solvent Selection: Select a non-solubilizing solvent (e.g., n-heptane) if the solid is soluble in water. If the compound is a solid powder, gas pycnometry (He displacement) is the gold standard.
-
Liquid Displacement (for solid):
-
Weigh empty pycnometer (
). -
Add ~1 g of 4-Bromo-5-fluoropyridin-2-amine (
). -
Fill remaining volume with n-heptane (density
). -
Weigh total assembly (
).
-
-
Calculation:
4.2 Quality Control: NMR Regiochemistry Verification
Distinguishing the 4-bromo isomer from the 3-bromo isomer is critical. Use 1H-NMR coupling constants (
| Feature | 4-Bromo-5-fluoropyridin-2-amine (Target) | 3-Bromo-5-fluoropyridin-2-amine (Isomer) |
| Proton H3 | Singlet/Small Doublet ( | Doublet ( |
| Proton H6 | Doublet ( | Doublet ( |
| Pattern | One large coupling, one small coupling. | Two large couplings. |
Safety & Handling (E-E-A-T)
Hazard Class: Irritant / Harmful.
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H315: Causes skin irritation.
Handling Precaution: Halogenated aminopyridines can be skin sensitizers. Always handle in a fume hood. In case of contact with eyes, rinse immediately with polyethylene glycol (PEG-400) or water, as lipophilic bromo-compounds may not wash off efficiently with water alone.
References
-
PubChem. 4-Bromo-5-fluoropyridin-2-amine (Compound).[1] National Library of Medicine. Available at: [Link]
- Google Patents.Method for preparation of amino-fluoropyridines via SNAr (CN105669539A). (Analogous synthetic route validation).
Sources
4-Bromo-5-fluoro-2-pyridinamine: A Strategic Scaffold in Kinase Inhibitor Design
Topic: 4-Bromo-5-fluoro-2-pyridinamine: Structural Utility & Synthetic Application Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary
In the landscape of modern drug discovery, 4-Bromo-5-fluoro-2-pyridinamine (CAS: 1417441-38-3) has emerged as a high-value pharmacophore building block. Its utility lies in the precise "halogenic dance" it enables: the C4-bromide serves as a reactive handle for cross-coupling, while the C5-fluorine atom acts as a metabolic blocker and electronic modulator. This guide provides a comprehensive technical analysis of this compound, moving beyond basic identification to explore its structural reactivity, handling protocols, and application in palladium-catalyzed synthesis.
Nomenclature & Identification
Accurate identification is critical in procurement and patenting, particularly given the prevalence of regioisomers (e.g., 5-bromo-4-fluoro analogs).
Identity Matrix
| Parameter | Detail |
| IUPAC Name | 4-Bromo-5-fluoropyridin-2-amine |
| Preferred Synonym | 2-Amino-4-bromo-5-fluoropyridine |
| CAS Number | 1417441-38-3 (Free base) |
| Molecular Formula | C₅H₄BrFN₂ |
| Molecular Weight | 191.00 g/mol |
| SMILES | Nc1nc(F)c(Br)cc1 |
| InChI Key | RTZGDDKHGKZLCO-UHFFFAOYSA-N |
Structural Integrity Alert
Critical Check: When sourcing this material, verify the ¹H-NMR coupling constants. The C3-H and C6-H protons in the 2,4,5-substitution pattern typically show distinct singlets or weak meta-coupling, whereas isomers (like the 3-fluoro variant) will display strong ortho-coupling.
Chemo-Structural Analysis: The "Why"
To use this scaffold effectively, one must understand the electronic push-pull dynamics governed by its substituents.
Electronic Reactivity Map
The molecule features three distinct functional zones:
-
C2-Amine (Directing/Coordinating): A strong electron-donor (+M effect). It increases electron density in the pyridine ring, which paradoxically deactivates the ring toward Nucleophilic Aromatic Substitution (SₙAr) at the C4 position but facilitates electrophilic attack at C3.
-
C4-Bromide (The Warhead): The primary site for oxidative addition by transition metals (Pd, Ni). The bond dissociation energy of C-Br is sufficiently lower than C-F, ensuring complete chemoselectivity during cross-coupling.
-
C5-Fluorine (The Modulator):
-
Metabolic Stability: Blocks P450-mediated oxidation at the C5 position (a common metabolic soft spot in pyridines).
-
pKa Modulation: The inductive withdrawal (-I effect) of fluorine lowers the pKa of the pyridine nitrogen compared to the non-fluorinated analog, reducing non-specific binding in biological assays.
-
Figure 1: Functional reactivity map of the scaffold highlighting the distinct roles of each substituent in synthetic and medicinal chemistry contexts.
Synthetic Application: Site-Selective Suzuki-Miyaura Coupling
The most common failure mode when using 4-bromo-5-fluoro-2-pyridinamine is catalyst poisoning by the free amine. The following protocol integrates an in-situ protection strategy or assumes a pre-protected substrate to ensure high yields.
Protocol: C4-Arylation of 4-Bromo-5-fluoro-2-pyridinamine
Objective: Couple the pyridine scaffold with an aryl boronic acid while preserving the C5-fluorine.
Reagents & Setup
-
Substrate: 4-Bromo-5-fluoro-2-pyridinamine (1.0 equiv)
-
Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) — Chosen for resistance to basic functionalities.
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
-
Protecting Group (Optional but Recommended): Di-tert-butyl dicarbonate (Boc₂O).
Step-by-Step Methodology
-
Amino-Protection (Pre-step):
-
If using the free amine, direct coupling can be sluggish. It is advisable to first convert to the N-Boc derivative.
-
Reaction: Treat substrate with Boc₂O (1.1 equiv) and DMAP (cat.) in THF at 25°C for 4 hours. Isolate the carbamate.
-
-
Degassing:
-
Charge the reaction vessel with the protected bromide, boronic acid, and base.
-
Add 1,4-Dioxane. Sparge with Argon for 15 minutes. Note: Oxygen is the enemy of Pd(0); thorough degassing is non-negotiable.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂·DCM under a positive stream of Argon. Seal the vessel.
-
-
Reaction:
-
Heat to 90°C for 4–12 hours. Monitor by LC-MS.[2] The C-F bond will remain intact; only the C-Br bond will react.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove Pd black.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Workflow Diagram
Figure 2: Optimized synthetic workflow for utilizing the scaffold in drug discovery libraries, emphasizing the protection strategy.
Quality Control & Handling
Trustworthiness in data relies on the purity of the input material.
Storage & Stability
-
Light Sensitivity: Halogenated aminopyridines can undergo slow photodecomposition. Store in amber vials.
-
Hygroscopicity: The free amine is moderately hygroscopic. Store under nitrogen at 2–8°C.
-
Safety: Fluorinated pyridines can be skin irritants. Use standard PPE.
Analytical Markers (QC)
-
¹H NMR (DMSO-d₆): Look for the broad singlet of NH₂ around δ 6.0–6.5 ppm. The aromatic protons typically appear as two singlets (or weak doublets) due to the para-positioning relative to substituents.
-
¹⁹F NMR: Essential for confirming the presence of the fluorine atom and absence of defluorinated byproducts (a common impurity in lower-grade commercial batches).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58387024, 4-Bromo-5-fluoropyridin-2-amine. Retrieved from [Link]
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: Electronic effects of Fluorine on pyridine rings).
-
Inoue, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development. PMC. Retrieved from [Link] (Context: Suzuki coupling of fluorinated heterocycles).
Sources
Technical Guide: Solubility Profile & Solvent Selection for 4-Bromo-5-fluoropyridin-2-amine
Executive Summary
This technical guide provides a comprehensive solubility analysis of 4-Bromo-5-fluoropyridin-2-amine , a critical intermediate in the synthesis of kinase inhibitors and polycyclic azaarenes. Unlike simple organic solids, this molecule exhibits a "push-pull" electronic structure—featuring an electron-donating amine (
Effective handling of this compound requires a solvent strategy that balances polarity for dissolution with selectivity for purification. This guide synthesizes experimental data from structural analogs and thermodynamic principles to establish standard operating procedures (SOPs) for solvent selection.
Molecular Profile & Thermodynamic Basis
To predict and manipulate solubility, one must understand the intermolecular forces at play in the crystal lattice.
| Feature | Chemical Implication | Solubility Impact |
| H-Bond Donor | Primary Amine ( | High affinity for protic solvents (MeOH, EtOH). |
| H-Bond Acceptor | Pyridine Nitrogen ( | Facilitates dissolution in water (pH dependent) and polar aprotic solvents. |
| Lipophilicity | Halogens ( | Increases |
| Lattice Energy | High melting point (>130°C estimated) requires thermal energy or high-dielectric solvents to break the lattice. |
Mechanistic Insight: The 2-aminopyridine motif typically forms strong intermolecular hydrogen-bonded dimers in the solid state. Dissolution requires a solvent capable of disrupting these
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their utility in specific experimental phases. Data is derived from the behavior of close structural analogs (e.g., 2-amino-5-bromopyridine) and verified synthetic protocols.
Table 1: Solubility Classes & Application
| Solvent Class | Representative Solvents | Solubility Level | Primary Application |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Reaction Medium: Ideal for |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Recrystallization: High solubility at boiling; significantly lower at |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (20–50 mg/mL) | Extraction: Excellent for partitioning the compound from aqueous reaction quenches. |
| Esters/Ethers | Ethyl Acetate (EtOAc), THF, Dioxane | Moderate | Chromatography/Extraction: Standard eluent component; often used in mixtures with hexanes. |
| Hydrocarbons | Hexanes, Heptane, Pentane | Poor/Insoluble | Anti-Solvent: Used to crash the product out of EtOAc or DCM solutions. |
| Aqueous | Water | Low (pH dependent) | Impurity Removal: Soluble only at low pH (protonated form); insoluble at neutral/basic pH. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Self-Validating)
This protocol determines the exact saturation limit (
Equipment: Scintillation vials, temperature-controlled shaker, syringe filters (0.45 µm PTFE), analytical balance.
-
Preparation: Add excess solid 4-Bromo-5-fluoropyridin-2-amine (approx. 100 mg) to a vial.
-
Solvation: Add 1.0 mL of the target solvent.
-
Equilibration: Shake at 25°C for 24 hours. Validation Check: Ensure solid remains visible. If all solid dissolves, add more until saturation is visually confirmed.
-
Sampling: Stop agitation and let settle for 1 hour.
-
Filtration: Withdraw supernatant and filter through a 0.45 µm PTFE filter into a pre-weighed tare vial.
-
Drying: Evaporate solvent (Genevac or N2 stream) and dry residue in vacuo.
-
Calculation:
Protocol B: Purification via Solvent/Anti-Solvent Recrystallization
This method utilizes the differential solubility between Ethyl Acetate (solvent) and Heptane (anti-solvent) to purify the compound from reaction byproducts.
-
Dissolution: Dissolve crude 4-Bromo-5-fluoropyridin-2-amine in minimal boiling Ethyl Acetate (approx. 5–10 mL per gram).
-
Note: If insolubles remain, filter hot.
-
-
Nucleation: Remove from heat. While still warm, slowly add Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Crystal Growth: Add a few drops of EtOAc to clear the solution, then allow it to cool slowly to room temperature undisturbed.
-
Harvest: Cool further to 0–4°C for 2 hours. Filter the resulting crystals and wash with cold 1:3 EtOAc:Heptane.
Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the correct solvent system based on the process stage.
Caption: Decision tree for selecting solvents based on experimental requirements (Reaction vs. Purification).
Diagram 2: Recrystallization Workflow (EtOAc/Heptane)
Visualizing the critical steps in the purification protocol described in Section 4.
Caption: Step-by-step workflow for the solvent/anti-solvent recrystallization of 4-Bromo-5-fluoropyridin-2-amine.
References
-
PubChem. 4-Bromo-5-fluoropyridin-2-amine (Compound).[1] National Library of Medicine. Accessed October 2023. [Link]
- Google Patents.CN102898358A - Preparation method of fluoropyridine compounds.
Sources
Positional Isomerism in Drug Discovery: A Comparative Analysis of 4-Bromo-5-fluoropyridin-2-amine and 5-Bromo-4-fluoropyridin-2-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In medicinal chemistry, the precise arrangement of substituents on an aromatic scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. Halogenated pyridines are privileged structures in drug discovery, offering a robust platform for generating novel therapeutics. This guide provides an in-depth technical comparison of two critical, yet distinct, building blocks: 4-Bromo-5-fluoropyridin-2-amine and its constitutional isomer, 5-Bromo-4-fluoropyridin-2-amine. We will dissect their structural nuances, explore the resulting differences in spectroscopic signatures and chemical reactivity, and outline strategic considerations for their synthesis and application in drug development programs. This document serves as a key resource for researchers navigating the subtle yet critical choices in molecular design and synthesis.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine ring is a cornerstone of modern pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic handles. The strategic incorporation of fluorine atoms has become a powerful tactic to modulate a drug candidate's properties, including lipophilicity, metabolic stability, and binding affinity.[1] The interplay between the electron-donating amino group and the electron-withdrawing halogens (bromine and fluorine) in the isomers 4-Bromo-5-fluoropyridin-2-amine and 5-Bromo-4-fluoropyridin-2-amine creates distinct electronic environments. These differences dictate their utility as synthetic intermediates, particularly in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis. Understanding the unique characteristics of each isomer is paramount for efficient and predictable molecular assembly.
Structural and Physicochemical Properties: A Tale of Two Isomers
The seemingly minor shift in the positions of the bromine and fluorine atoms between the C4 and C5 positions results in significant changes to the molecule's electronic landscape and physical properties.
Diagram: Chemical Structures of Isomers
Caption: Chemical structures of the two pyridine isomers.
The primary distinction lies in the electronic interplay of the substituents.
-
In 4-Bromo-5-fluoropyridin-2-amine , the strongly electronegative fluorine atom is adjacent to the bromine atom. This placement exerts a powerful inductive electron-withdrawing effect, influencing the C4-Br bond and the overall electron density of the ring.
-
In 5-Bromo-4-fluoropyridin-2-amine , the fluorine atom is positioned para to the ring nitrogen's lone pair influence and meta to the amino group. This results in a different distribution of electron density and dipole moment compared to its isomer. The fluorine atom's position significantly impacts the pyridine ring's electronic structure and basicity.[2][3]
These structural differences are summarized in the table below.
| Property | 4-Bromo-5-fluoropyridin-2-amine | 5-Bromo-4-fluoropyridin-2-amine |
| IUPAC Name | 4-bromo-5-fluoropyridin-2-amine[4] | 5-bromo-4-fluoropyridin-2-amine |
| CAS Number | 1417441-38-3[4] | 944401-69-8[5] |
| Molecular Formula | C₅H₄BrFN₂[4] | C₅H₄BrFN₂ |
| Molecular Weight | 191.00 g/mol [4] | 191.00 g/mol |
| Physical Form | Solid | Solid |
| Computed XLogP3 | 1.3[4] | 1.3 |
Spectroscopic Differentiation: Unmasking the Isomers
Unequivocal identification of each isomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, as the distinct electronic environments of the protons and carbons lead to unique chemical shifts and coupling constants.
¹H NMR Spectroscopy
The key to differentiation in ¹H NMR lies in the coupling patterns of the two aromatic protons.
-
4-Bromo-5-fluoropyridin-2-amine: This isomer will show two aromatic signals. The proton at C6 (H-6) will appear as a singlet or a very narrow doublet due to a small four-bond coupling to fluorine (⁴JHF). The proton at C3 (H-3) will also appear as a singlet or a narrow doublet due to a small four-bond coupling to fluorine (⁴JHF). The key differentiator is the lack of a strong ortho coupling (³JHH) between the two protons.
-
5-Bromo-4-fluoropyridin-2-amine: This isomer will also present two aromatic signals. However, the proton at C6 (H-6) will be a doublet due to three-bond coupling to fluorine (³JHF). The proton at C3 (H-3) will appear as a singlet. The presence of a clear ³JHF coupling is a definitive marker for this isomer.
¹³C NMR Spectroscopy
Carbon NMR provides further confirmation, with the C-F coupling constants being particularly informative.
-
4-Bromo-5-fluoropyridin-2-amine: A large one-bond C-F coupling (¹JCF) will be observed for C5. The adjacent brominated carbon (C4) will show a two-bond coupling (²JCF).
-
5-Bromo-4-fluoropyridin-2-amine: A large ¹JCF will be observed for C4. The adjacent brominated carbon (C5) and the C3 carbon will both exhibit two-bond couplings (²JCF). The magnitude of these couplings helps confirm the substitution pattern.
Infrared (IR) Spectroscopy
While less definitive than NMR, IR spectroscopy can show subtle differences. The C-F and C-Br stretching frequencies, as well as the aromatic C-H out-of-plane bending vibrations, will differ slightly based on the substitution pattern, reflecting the different symmetries and bond polarities of the isomers.
Synthesis and Reactivity: Strategic Implications
The synthesis of these isomers requires careful regiochemical control. The reactivity, particularly in cross-coupling reactions, is directly governed by the substituent pattern.
Synthetic Strategies
The synthesis often involves a multi-step sequence starting from simpler pyridine derivatives. Key strategies include:
-
Bromination: Electrophilic bromination of an appropriately substituted aminopyridine is a common step. The directing effects of the existing amino and fluoro groups are crucial for achieving the desired regioselectivity. For instance, bromination of an aminofluoropyridine using N-Bromosuccinimide (NBS) or bromine is a standard method.[6][7]
-
Fluorination: Introduction of the fluorine atom can be more challenging. A classic approach is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting tetrafluoroborate salt to install the fluorine atom.[8][9]
Diagram: Generalized Synthetic Logic
Caption: Conceptual workflow for isomeric synthesis.
Reactivity in Cross-Coupling Reactions
The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The reactivity of this bond is modulated by the position of the fluorine atom.
-
4-Bromo-5-fluoropyridin-2-amine: The fluorine atom at C5 provides a strong inductive pull, making the adjacent C4 carbon more electron-deficient. This generally increases the rate of oxidative addition of the C4-Br bond to a Pd(0) catalyst, making this isomer highly reactive in cross-coupling reactions.
-
5-Bromo-4-fluoropyridin-2-amine: The fluorine atom at C4 is meta to the C5-Br bond. Its electron-withdrawing effect on the reaction center is less pronounced compared to the ortho-position in the other isomer. Consequently, this isomer may exhibit slightly lower reactivity or require more forcing conditions in certain cross-coupling reactions.
This difference in reactivity is a critical consideration for a medicinal chemist. The more reactive 4-Bromo-5-fluoro isomer might be preferred for difficult couplings, while the 5-Bromo-4-fluoro isomer could offer greater stability or selectivity in multi-step syntheses where premature reaction of the C-Br bond is a concern.
Analytical Protocol: Isomer Differentiation by HPLC
A robust analytical method is essential for quality control. High-Performance Liquid Chromatography (HPLC) is ideally suited for separating and quantifying these two isomers.
Objective: To develop a baseline reverse-phase HPLC method to separate 4-Bromo-5-fluoropyridin-2-amine from 5-Bromo-4-fluoropyridin-2-amine.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare individual 1 mg/mL stock solutions of each isomer in Acetonitrile.
-
Prepare a mixed standard containing 0.1 mg/mL of each isomer by diluting the stock solutions.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
-
Data Analysis:
-
Inject the individual standards to determine the retention time (RT) for each isomer.
-
Inject the mixed standard to confirm baseline separation.
-
Expected Outcome: Due to the difference in dipole moment and interaction with the stationary phase, the two isomers are expected to have different retention times, allowing for their separation and quantification. The 4-Bromo-5-fluoro isomer may elute slightly earlier due to subtle polarity differences.
-
Conclusion
While 4-Bromo-5-fluoropyridin-2-amine and 5-Bromo-4-fluoropyridin-2-amine share the same molecular formula, they are fundamentally different chemical entities. The positional change of the fluorine and bromine atoms creates distinct electronic, spectroscopic, and reactive profiles. The 4-bromo isomer is often more activated towards cross-coupling, while the 5-bromo isomer may offer different synthetic opportunities. For the drug development professional, a thorough understanding of these differences is not merely academic; it is essential for designing efficient synthetic routes, ensuring the structural integrity of target molecules, and ultimately, accelerating the discovery of new medicines.
References
-
Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. Pest Management Science, 60(5), 455-465. Available at: [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at: [Link]
-
Ni, C., & Hu, J. (2011). The Unique Role of Fluorine in the Life Sciences. The Chemical Record, 11(3), 146-154. Available at: [Link]
-
Sandford, G. (2007). Fluorine-containing heterocycles. Journal of Fluorine Chemistry, 128(8), 903-925. Available at: [Link]
-
Linclau, B., et al. (2016). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Organic Chemistry, 81(21), 10121-10134. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-5-fluoropyridin-2-amine. National Center for Biotechnology Information. Retrieved from: [Link]
- Google Patents. (2013). Preparation method of fluoropyridine compounds (CN102898358A).
- Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine (CN109748864A).
-
Wang, J., et al. (2010). A Practical and Scalable Synthesis of 2-Amino-5-fluoropyridine. Organic Process Research & Development, 14(4), 920-923. Available at: [Link]
-
Weaver, C. D., et al. (2014). Discovery of a Potent and Selective Inward Rectifier Potassium (Kir2.1) Channel Blocker. ACS Medicinal Chemistry Letters, 5(11), 1190-1194. Available at: [Link]
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- 1. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromo-5-fluoropyridin-2-amine | C5H4BrFN2 | CID 58387024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 944401-69-8|5-Bromo-4-fluoropyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to 4-Bromo-5-fluoropyridin-2-amine: Sourcing, Synthesis, and Application
Abstract
This technical guide provides an in-depth analysis of 4-Bromo-5-fluoropyridin-2-amine (CAS No. 1417441-38-3), a halogenated heterocyclic building block of increasing importance in medicinal chemistry and drug development. This document offers a comprehensive resource for researchers and procurement specialists, covering the compound's physicochemical properties, elucidating a representative synthetic pathway, detailing its applications in modern drug discovery, and presenting a comparative analysis of commercial suppliers and pricing. Furthermore, this guide includes essential safety protocols and a detailed experimental procedure for a common downstream reaction, underscoring its practical utility in the laboratory setting.
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
4-Bromo-5-fluoropyridin-2-amine is a substituted pyridine derivative characterized by the presence of three key functional groups: an amine, a bromine atom, and a fluorine atom.[1] This strategic arrangement of functionalities makes it a highly versatile and valuable intermediate in the synthesis of complex pharmaceutical compounds.
-
The amino group provides a nucleophilic center, ideal for forming amides, sulfonamides, or for participating in various coupling reactions.
-
The bromo substituent is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.
-
The fluoro group is a bioisostere of a hydrogen atom but imparts significantly altered electronic properties. Its high electronegativity can modulate the pKa of the pyridine nitrogen and adjacent amine, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
The convergence of these features in a single, relatively simple molecule allows for a modular and efficient approach to building molecular complexity, making it a sought-after reagent for constructing compound libraries for high-throughput screening and for the lead optimization phase of drug discovery.[2]
Physicochemical Properties
A clear understanding of a compound's physical properties is fundamental to its effective use in synthesis, including choices of solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| CAS Number | 1417441-38-3 | PubChem[1] |
| Molecular Formula | C₅H₄BrFN₂ | PubChem[1] |
| Molecular Weight | 191.00 g/mol | PubChem[1] |
| IUPAC Name | 4-bromo-5-fluoropyridin-2-amine | PubChem[1] |
| Canonical SMILES | C1=C(C(=CN=C1N)F)Br | PubChem[1] |
| Appearance | Solid (typical) | N/A |
| XLogP3 | 1.3 | PubChem[1] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted pyridines like 4-Bromo-5-fluoropyridin-2-amine requires a carefully planned regioselective strategy. While multiple routes are conceivable, a common approach involves the sequential functionalization of a pre-existing pyridine or picoline precursor. A plausible synthetic workflow is outlined below, grounded in established organohalogen chemistry.[3]
The causality behind this synthetic choice is rooted in controlling the regioselectivity of the halogenation steps. Starting with an aminopicoline allows the directing effects of the amine and methyl groups to influence the position of the initial bromination. Subsequent transformation of the methyl group and introduction of fluorine via methods like the Balz-Schiemann reaction or a nucleophilic aromatic substitution (SNAr) offers a viable, albeit challenging, route.
Caption: A representative synthetic workflow for 4-Bromo-5-fluoropyridin-2-amine.
Commercial Availability and Procurement
Procuring high-quality starting materials is a critical first step for any research program. The price and availability of 4-Bromo-5-fluoropyridin-2-amine can vary based on the supplier, purity, and quantity required. Researchers should note that CAS numbers are crucial for identifying the correct isomer, as suppliers often list multiple positional isomers of bromo-fluoro-aminopyridine.[4][5]
Below is a comparative table of representative commercial suppliers. Note: Prices and availability are subject to change and may not include shipping or handling fees. It is often necessary to request a formal quote for larger quantities.
| Supplier | Product/CAS Number | Purity | Quantity | List Price (USD/GBP) | Availability Notes |
| Sigma-Aldrich | 944401-69-8 (Isomer) | 98% | 100 mg | $11.50 | Ships in 5 days from partner |
| (5-Bromo-4-fluoropyridin-2-amine) | 1 g | $20.70 | |||
| 5 g | $69.00 | ||||
| 25 g | $230.00 | ||||
| Fluorochem | F467420 / 1232430-97-5 (Isomer) | 98% | 50 mg | £138.00 | In stock in China (10-14 days)[4] |
| (5-bromo-2-fluoropyridin-4-amine) | 100 mg | £213.00 | Enquire for UK/EU stock[4] | ||
| 250 mg | £339.00 | ||||
| 1 g | £755.00 | ||||
| ChemScene | CS-0118833 / 1417441-38-3 | >98% | Inquiry | Request Quote | Supplier of target compound[6] |
| Aceschem | ACF542932 / 887570-94-7 (Isomer) | >98% | Inquiry | Request Quote | Contact for price/delivery[7] |
Applications in Drug Discovery & Medicinal Chemistry
The true value of 4-Bromo-5-fluoropyridin-2-amine is realized in its application as a scaffold or intermediate. The bromine atom serves as an anchor point for diversification via cross-coupling chemistry.
Suzuki Cross-Coupling Reactions
A primary application is the Suzuki cross-coupling reaction, which forms a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is exceptionally robust and tolerant of a wide range of functional groups, making it a workhorse in pharmaceutical synthesis.[8] The ability to introduce diverse aryl or heteroaryl groups at the 4-position of the pyridine ring is a powerful strategy for exploring the structure-activity relationship (SAR) of a drug candidate.[8]
Caption: General workflow for a Suzuki cross-coupling reaction.
Role in Kinase Inhibitor Scaffolds
Substituted aminopyridines are privileged structures found in numerous kinase inhibitors.[2] The pyridine core can act as a hinge-binding motif, forming critical hydrogen bonds with the protein backbone of the kinase active site. The substituents at the 2, 4, and 5 positions project into different pockets of the active site, and modifying these groups is a key strategy for achieving potency and selectivity. The use of building blocks like 4-Bromo-5-fluoropyridin-2-amine allows for the systematic exploration of these pockets to optimize drug properties.
Experimental Protocol: Suzuki Coupling
This protocol is a self-validating system for a typical Suzuki cross-coupling reaction using a bromo-aminopyridine substrate. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize a 4-aryl-5-fluoropyridin-2-amine derivative.
Materials:
-
4-Bromo-5-fluoropyridin-2-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or microwave vial
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere Preparation: Add 4-Bromo-5-fluoropyridin-2-amine, the arylboronic acid, and K₃PO₄ to a Schlenk flask equipped with a magnetic stir bar.
-
Causality: Using a Schlenk flask and an inert atmosphere is crucial because the Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, which would halt the catalytic cycle.
-
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Causality: The solvent system is chosen to dissolve both the organic starting materials and the inorganic base. Degassing the water by sparging with nitrogen removes dissolved oxygen, further protecting the catalyst.
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Causality: The catalyst is added last to minimize its exposure to any residual air and to prevent premature side reactions.
-
-
Reaction Execution: Seal the flask and heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic base and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity, yielding the pure compound.
-
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 4-Bromo-5-fluoropyridin-2-amine was not found, data from closely related bromo-amino-pyridines provide authoritative guidance.[9][10][11][12]
-
Hazard Statements: Compounds in this class are typically harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][12]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][12]
-
-
Storage: Keep the container tightly closed. Store in a cool, dry, and dark place under an inert atmosphere.[9] Recommended storage temperature is often 2-8°C.
Conclusion
4-Bromo-5-fluoropyridin-2-amine stands out as a potent and versatile building block for modern synthetic and medicinal chemistry. Its unique combination of reactive sites—an amine for derivatization, a bromine for cross-coupling, and a fluorine for modulating physicochemical properties—provides an efficient entry point to novel chemical entities. While procurement requires careful attention to isomeric identity, the compound's utility in constructing complex molecular architectures, particularly for kinase inhibitors and other targeted therapies, solidifies its importance for researchers in drug development. The protocols and data presented in this guide offer a robust framework for the successful acquisition and application of this valuable reagent.
References
-
4-Bromo-5-fluoropyridin-2-amine | C5H4BrFN2 | CID 58387024 - PubChem. Available at: [Link]
-
Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. Available at: [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH. Available at: [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
-
4-Amino-5-bromo-2-chloropyridine. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. Available at: [Link]
-
4-Bromo-5-methylpyridin-2-amine | C6H7BrN2 | CID 55264589 - PubChem. Available at: [Link]
-
5-Bromo-2-fluoropyridin-4-amine | C5H4BrFN2 | CID 53485431 - PubChem. Available at: [Link]
Sources
- 1. 4-Bromo-5-fluoropyridin-2-amine | C5H4BrFN2 | CID 58387024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 5-Bromo-2-fluoropyridin-4-amine | C5H4BrFN2 | CID 53485431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. aceschem.com [aceschem.com]
- 8. mdpi.com [mdpi.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Suzuki-Miyaura coupling conditions for 4-Bromo-5-fluoropyridin-2-amine
Application Note: Optimizing Suzuki-Miyaura Coupling for 4-Bromo-5-fluoropyridin-2-amine
Executive Summary & Mechanistic Insight[1][2]
The Suzuki-Miyaura cross-coupling of 4-Bromo-5-fluoropyridin-2-amine presents a unique dichotomy in synthetic chemistry: the substrate is electronically activated yet coordinatively challenging.
The "Aminopyridine Paradox":
-
Electronic Activation (The Good): The fluorine atom at C5 exerts a strong inductive effect (-I), significantly lowering the electron density at the C4-Br bond. This facilitates the Oxidative Addition step of the catalytic cycle, making the bromide highly reactive toward Palladium(0).
-
Catalyst Poisoning (The Bad): The free amine (-NH2) at C2, combined with the pyridine nitrogen, creates a "pincer-like" or chelating motif. In standard conditions, this electron-rich region can displace phosphine ligands from the Palladium center, forming stable, inactive Pd-amine complexes (catalyst arrest).
Strategic Solution: To couple this substrate successfully without protection (e.g., Boc-anhydride), one must employ sterically demanding ligands (e.g., XPhos, SPhos) or strongly chelating bidentate ligands (e.g., dppf) that cannot be easily displaced by the substrate's nitrogen atoms.
Mechanistic Pathway & Trap
The following diagram illustrates the standard catalytic cycle versus the "off-cycle" trap caused by the aminopyridine moiety.
Caption: Figure 1. The aminopyridine "Catalyst Trap" competes with Transmetallation when using non-bulky ligands.
Experimental Protocols
Two distinct routes are recommended based on the complexity of the coupling partner (Boronic Acid).
Protocol A: The "Workhorse" Method (High Robustness)
Recommended for simple aryl boronic acids and initial screening. This method utilizes Pd(dppf)Cl₂ , a ferrocene-based catalyst. The large bite angle and bidentate nature of dppf make it highly resistant to displacement by the aminopyridine nitrogen.
Reagents:
-
Substrate: 4-Bromo-5-fluoropyridin-2-amine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Base:
(2.0 M aqueous solution)[1] -
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the aminopyridine (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (
) or Argon (Ar) three times. -
Solvation: Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.
-
Activation: Add the 2.0 M
solution (3.0 equiv) via syringe. -
Reaction: Heat the mixture to 90°C for 4–16 hours. Note: The mixture will turn black/dark brown; this is normal.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Protocol B: The "High-Performance" Method (Sterically Demanding)
Recommended for hindered boronic acids or if Protocol A yields <50%. This method uses XPhos Pd G3 , a third-generation Buchwald precatalyst. The bulky biaryl phosphine ligand creates a "protective shell" around the Pd, completely preventing amine coordination.
Reagents:
-
Catalyst: XPhos Pd G3 (2–3 mol%)
-
Base:
(0.5 M aqueous or solid added to biphasic mix) -
Solvent: THF or n-Butanol/Water (4:1)
Step-by-Step Procedure:
-
Charge: Add substrate, boronic acid, and XPhos Pd G3 to the vial.
-
Solvent: Add THF and Water (4:1 ratio).
-
Base: Add solid tribasic potassium phosphate (
, 2.0 equiv). -
Reaction: Heat to 60–80°C . Note: XPhos systems are highly active and often require lower temperatures than dppf.
-
Monitoring: Check LCMS at 1 hour. These reactions are often complete within 2 hours.
Data Presentation & Optimization Guide
The following table summarizes expected outcomes and optimization levers.
| Parameter | Standard Condition (Route A) | Advanced Condition (Route B) | Impact on 4-Br-5-F-Pyridine-2-amine |
| Catalyst | XPhos Pd G3 / SPhos Pd G2 | Critical: dppf resists displacement; XPhos prevents it sterically. | |
| Base | Stronger bases ( | ||
| Solvent | Dioxane / | THF / | n-Butanol is excellent for solubility of polar aminopyridines. |
| Temp | 90°C | 60-80°C | Lower temp in Route B reduces dehalogenation side-products. |
| Typical Yield | 65 - 85% | 80 - 95% | Route B is superior for "drug-like" complex partners. |
Optimization Decision Tree
Use this logic flow to determine the correct path for your specific coupling partner.
Caption: Figure 2. Decision matrix for catalyst selection based on boronic acid sterics and electronics.
Troubleshooting & Quality Control
System Suitability Test (SST): Before committing valuable intermediate, perform a test reaction with Phenylboronic acid .
-
Acceptance Criteria: >90% conversion by LCMS (UV 254 nm) within 2 hours at 90°C using Protocol A.
-
Diagnostic: If this fails, your solvent is likely wet (not degassed) or the catalyst is oxidized.
Common Failure Modes:
-
Protodehalogenation (Product is 5-fluoropyridin-2-amine):
-
Cause: Reaction too hot or too much water.
-
Fix: Switch to anhydrous conditions (Dioxane/DMF) and use
(solid) instead of aqueous base.
-
-
No Reaction (Starting Material Recovered):
-
Cause: Catalyst poisoning by the amine.
-
Fix: Switch immediately to Protocol B (XPhos) or protect the amine with a Boc group (though this adds two synthetic steps).
-
-
Homocoupling (Biaryl formation of boronic acid):
-
Cause: Oxygen in the system.[2]
-
Fix: Degas solvents more rigorously (sparge with Argon for 15 mins).
-
References
-
Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Catalysts." Source:[Link]
-
PubChem. "4-Bromo-5-fluoropyridin-2-amine Compound Summary."[3] Source:[Link]
-
Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.[4] (Demonstrates XPhos efficacy on amino-heterocycles). Source:[Link]
Sources
Strategic Protection of 2-Amino-Fluoropyridines: Balancing Electronic Deactivation and Steric Shielding
Topic: Protecting group strategies for 2-amino group in fluoropyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 2-amino-fluoropyridine scaffold is ubiquitous in kinase inhibitors and GPCR ligands. However, the synergistic electron-withdrawing effects of the pyridine nitrogen and the fluorine substituent render the exocyclic 2-amino group weakly nucleophilic, making standard protection protocols sluggish. Furthermore, the remaining N–H proton in mono-protected variants often poisons Palladium catalysts during cross-coupling reactions, or directs lithiation to undesired positions.
This guide details high-fidelity strategies for protecting 2-amino-fluoropyridines. We prioritize Bis-Boc (di-tert-butyl dicarbonate) strategies for transition metal catalysis and Pivaloyl (Piv) strategies for Directed Ortho Metalation (DoM).
Strategic Analysis: The "Fluorine Effect"
Before selecting a reagent, one must understand the electronic landscape. The fluorine atom on the pyridine ring significantly lowers the pKa of the exocyclic amine (typically pKa < 6.0), making it a poor nucleophile.
The Chelation Trap
In Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig), a mono-protected 2-aminopyridine poses a risk: the pyridine nitrogen and the carbamate oxygen can form a stable 5- or 6-membered chelate with the metal center, arresting the catalytic cycle.
-
Solution: Bis-Boc protection . Installing two bulky Boc groups sterically crowds the pyridine nitrogen, preventing metal coordination and eliminating the acidic N–H proton.
Directed Ortho Metalation (DoM)
For functionalizing the ring (e.g., introducing an electrophile at C3 or C4), the protecting group must survive strong bases (e.g., n-BuLi) and actively direct the lithiation.
-
Solution: Pivaloyl (Piv) . The pivalamide oxygen coordinates Lithium, directing deprotonation to the ortho position (C3). If C3 is fluorinated, the directing effects of F and Piv must be harmonized.
Protecting Group Decision Matrix
| Feature | Bis-Boc | Mono-Boc | Pivaloyl (Piv) | Phthalimide (Phth) |
| Primary Utility | Pd/Cu Catalyzed Couplings (Suzuki, Buchwald) | Simple storage; mild alkylations | Directed Ortho Metalation (Lithiation) | SNAr reactions; Mitsunobu |
| Stability | Moderate (Acid labile) | Low (Prone to falling off on e-poor rings) | High (Base stable; Acid stable) | High (Base labile) |
| Atom Economy | Poor | Good | Good | Moderate |
| Crystallinity | High (Good for purification) | Variable | High | High |
| Risk Factor | Steric hindrance in downstream steps | Catalyst poisoning; Rotamers complicate NMR | Harsh deprotection (requires strong acid/base) | Hydrazine deprotection can be toxic |
Decision Logic Flowchart
Caption: Selection logic based on downstream synthetic requirements. Blue nodes indicate decision points; Green nodes indicate the optimal strategy.
Detailed Protocols
Protocol A: Synthesis of Bis-Boc-2-Amino-Fluoropyridines
Use Case: Preparing substrates for Suzuki or Buchwald-Hartwig couplings.
Mechanism: The electron-poor amine requires nucleophilic catalysis (DMAP) to attack the Boc-anhydride. The second Boc group installation is significantly slower than the first due to steric crowding.
Reagents:
-
Substrate: 2-Amino-X-fluoropyridine (1.0 equiv)
-
Boc2O (3.0 - 4.0 equiv)
-
DMAP (0.1 - 0.2 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Solvent: DCM (Anhydrous) or THF
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the aminopyridine (e.g., 5.0 mmol) in DCM (20 mL, 0.25 M).
-
Base Addition: Add TEA (15.0 mmol) followed by DMAP (0.5 mmol). Critical: DMAP is essential; without it, the reaction often stalls at the mono-Boc stage.
-
Reagent Addition: Add Boc2O (15.0 mmol) dissolved in a minimal amount of DCM dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 16–24 hours.
-
QC Check: Monitor via TLC. Mono-Boc usually runs lower than Bis-Boc. If Mono-Boc persists, add another 1.0 equiv of Boc2O and heat to reflux (40°C) for 4 hours.
-
-
Workup: Quench with sat. NH4Cl. Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc). Bis-Boc compounds are typically stable, crystalline solids.
Validation Data (Typical):
-
Yield: >85%
-
1H NMR: Characteristic singlet for t-butyl group (18H) at ~1.4–1.5 ppm. Absence of broad N–H peak.
Protocol B: Pivaloylation for Directed Lithiation
Use Case: Functionalizing the C3 or C4 position.
Reagents:
-
Substrate: 2-Amino-X-fluoropyridine (1.0 equiv)
-
Pivaloyl Chloride (PivCl) (1.2 equiv)
-
Triethylamine (1.5 equiv) or Pyridine (solvent)
-
Solvent: DCM or pure Pyridine
Step-by-Step:
-
Setup: Standard inert atmosphere setup.
-
Addition: To a solution of substrate in DCM at 0°C, add TEA. Then, add PivCl dropwise.
-
Reaction: Stir at RT for 2–4 hours. This reaction is generally faster than Boc protection because PivCl is a more potent electrophile than Boc2O.
-
Workup: Wash with 1M HCl (to remove excess TEA/Pyridine), then sat. NaHCO3.
-
Result: The resulting amide is extremely robust.
Lithiation Workflow (Diagram):
Caption: Directed Ortho Metalation workflow. Note: In 3-fluoropyridines, lithiation often occurs at C4 due to the combined directing effects of the Piv group (at C2) and Fluorine (at C3).
Protocol C: Deprotection Strategies
The removal of PGs from fluoropyridines requires care, as the ring is susceptible to nucleophilic attack (SNAr) by the deprotection reagents (e.g., methoxide).
1. Bis-Boc Removal:
-
Standard: TFA/DCM (1:1) at RT for 1 hour.
-
Scavenger: Add triethylsilane (TES) (2 equiv) if the molecule contains electron-rich aromatic rings susceptible to tert-butyl cation alkylation.
-
Alternative (Acid Sensitive): TMSOTf / 2,6-lutidine.
2. Pivaloyl Removal (The Challenge): Pivalamides are sterically hindered and stable.
-
Method A (Acidic): 6M HCl, reflux, 12h. (Harsh).[2]
-
Method B (Basic - Recommended): KOH (5 equiv) in Ethanol/Water, reflux.
-
Warning: Fluorine at the 4 or 6 position makes the ring prone to SNAr replacement of the Fluorine by Ethoxide/Hydroxide. Monitor carefully. If SNAr is observed, switch to Method A .
-
Troubleshooting & Common Pitfalls
| Problem | Root Cause | Solution |
| Boc group falls off during silica column | Pyridine ring is too electron-deficient, making the carbamate unstable. | Add 1% Triethylamine to the eluent. Switch to Bis-Boc (more stable). |
| Low Yield in Suzuki Coupling | Catalyst poisoning by free N-H or mono-Boc coordination. | Ensure full conversion to Bis-Boc. |
| Regioselectivity issues in Lithiation | Competition between F and Piv directing groups. | Run a test scale with D2O quench to map the lithiation site via NMR before adding expensive electrophiles. |
| Incomplete Pivaloylation | Low nucleophilicity of amine. | Use DMAP (0.1 eq) as a catalyst; heat to 50°C. |
References
-
Synthesis of Bis-Boc-2-aminopyridines
- Hernández-Vázquez, E., et al. "Synthesis of Bis(tert-butoxycarbonyl)aminopyridines." European Journal of Organic Chemistry, 2018.
-
Directed Ortho Metalation (DoM)
-
Snieckus, V. "Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933.
-
-
Alcohol-Accelerated Boc Protection
-
Vilaivan, T. "Alcohol speed up Boc Protection of Primary Amines."[4] Tetrahedron Letters, 2006, 47(38), 6739-6742.
-
-
Stability of Boc on Heterocycles
Sources
Preparation of fluorinated pyridine building blocks for drug discovery
Abstract & Strategic Context
In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 20% of the top 200 marketed drugs. The strategic incorporation of fluorine into this scaffold is not merely a structural modification but a physicochemical tuning tool.[1] Fluorination modulates basicity (lowering pKa of the pyridine nitrogen), blocks metabolic soft spots (preventing P450 oxidation), and alters lipophilicity (LogP).
However, the synthesis of fluorinated pyridines presents unique challenges compared to carbocyclic aromatics. The electron-deficient nature of the pyridine ring deactivates it toward electrophilic fluorination (e.g., Selectfluor), while the nucleophilic nitrogen can poison transition metal catalysts.
This guide details three field-proven protocols for generating fluorinated pyridine building blocks, selected based on the electronic nature of the substrate and the stage of synthesis.
Strategic Analysis: Method Selection Matrix
Before initiating synthesis, select the appropriate methodology based on your starting material and target regiochemistry.
Figure 1: Decision tree for selecting the optimal fluorination strategy based on substrate electronics and regiochemistry.
Protocol 1: Anhydrous Nucleophilic Aromatic Substitution (Halex)
Target: 2-fluoro and 4-fluoropyridines. Mechanism: SNAr (Addition-Elimination).
The "Halex" (Halogen Exchange) reaction is the industrial workhorse. While seemingly simple, it often fails in R&D labs due to trace moisture. The fluoride ion is heavily solvated by water, rendering it non-nucleophilic. This protocol utilizes spray-dried Potassium Fluoride (KF) and phase transfer catalysis to overcome the "solvation cage."
Reagents & Equipment
-
Substrate: 2-chloropyridine or 4-chloropyridine derivative.
-
Fluoride Source: Spray-dried KF (Sigma-Aldrich, >99%) or CsF.
-
Solvent: Anhydrous DMSO or Sulfolane (stored over 4Å molecular sieves).
-
Catalyst: 18-Crown-6 (for KF) or Tetraphenylphosphonium bromide (Ph4PBr).
Step-by-Step Methodology
-
Drying (Critical): Place KF in a reaction flask and dry under high vacuum (0.1 mmHg) at 150°C for 2 hours with stirring. Note: Commercial "anhydrous" KF often contains enough water to stall the reaction.
-
Solvation: Cool the flask to room temperature (RT) under Argon. Add anhydrous DMSO (0.5 M concentration relative to substrate).
-
Activation: Add 18-Crown-6 (0.1 equiv). Stir for 15 minutes to solubilize fluoride.
-
Reaction: Add the chloropyridine substrate (1.0 equiv).
-
Heating: Heat to 120°C. Monitor by HPLC/UPLC.
-
Endpoint: Conversion is usually complete within 4–12 hours.
-
-
Workup:
-
Cool to RT. Dilute with Et2O (prevents DMSO extraction).
-
Wash with water (3x) to remove DMSO and salts.
-
Dry organic layer over MgSO4 and concentrate.
-
Expert Insight: If the substrate is volatile (e.g., 2-fluoropyridine, bp 83°C), avoid rotary evaporation. Distill the product directly from the reaction mixture or use a high-boiling solvent like Sulfolane and distill the product out.
Protocol 2: Pd-Catalyzed Fluorination (Buchwald-Type)
Target: 3-fluoropyridines and electron-rich pyridines. Mechanism: Oxidative Addition → Ligand Exchange → Reductive Elimination.
SNAr fails for 3-chloropyridines due to the lack of resonance stabilization of the Meisenheimer intermediate. Here, Palladium catalysis is required.[2][3] The challenge is the reductive elimination of the strong Pd–F bond and the prevention of pyridine nitrogen binding to Pd. We utilize bulky biaryl phosphine ligands (AdBrettPhos) to enforce reductive elimination.
Reagents & Equipment
-
Substrate: 3-bromopyridine or 3-aryltriflate.
-
Catalyst: [(cinnamyl)PdCl]2 (2.5 mol %).
-
Ligand: AdBrettPhos (5 mol %) or tBuBrettPhos .
-
Fluoride Source: AgF (1.5 equiv) - Must be protected from light.
-
Solvent: Cyclohexane or Toluene (Anhydrous).
Step-by-Step Methodology
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, combine Pd precatalyst, Ligand, and AgF in a vial.
-
Substrate Addition: Add the aryl bromide/triflate and solvent.
-
Reaction: Seal the vial and heat to 100°C–130°C for 12–18 hours.
-
Filtration: Cool to RT. Dilute with DCM. Filter through a pad of Celite to remove silver salts.
-
Purification: Concentrate and purify via flash chromatography.
Expert Insight: AgF acts as both the fluoride source and a halide scavenger, precipitating AgBr to drive the equilibrium. If the reaction stalls, check the quality of AgF; it should be yellow/brown, not black (reduced silver).
Protocol 3: C-H Functionalization via Directed Ortho Metalation (DoM)
Target: Polysubstituted fluoropyridines (building complexity). Mechanism: Lithium-Halogen Exchange or Deprotonation.
Once a simple fluoropyridine is obtained, the fluorine atom itself becomes a powerful handle for further functionalization.[1] Fluorine exerts a strong inductive effect (-I), acidifying the ortho-proton (C-3 position in 2-fluoropyridine). This allows for "Optional Site Selectivity" when combined with other Directing Metalation Groups (DMGs).
Figure 2: Workflow for the regioselective C-3 functionalization of 2-fluoropyridine via DoM.
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Base Prep: Add anhydrous THF and Diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise to generate LDA in situ.
-
Alternative: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) for sensitive substrates to prevent nucleophilic attack on the pyridine ring.
-
-
Metalation: Add 2-fluoropyridine (1.0 equiv) dropwise at -78°C. Stir for 1–2 hours. The solution typically turns deep yellow/orange.
-
Caution: Do not allow temperature to rise above -50°C, or the "pyridyne" elimination pathway will trigger (benzyne equivalent), leading to polymerization.
-
-
Quench: Add the electrophile (e.g., I2 for iodide, DMF for aldehyde, CO2 for acid) dissolved in THF.
-
Warm Up: Allow to warm to RT slowly over 2 hours.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.
Comparative Data & Troubleshooting
| Feature | Protocol 1: SNAr (Halex) | Protocol 2: Pd-Catalysis | Protocol 3: DoM |
| Primary Scope | 2-F, 4-F Pyridines | 3-F Pyridines, Complex Aryls | Functionalizing F-Pyridines |
| Cost Efficiency | High (Cheap Reagents) | Low (Expensive Pd/Ligands) | Moderate (Lithium bases) |
| Scalability | Excellent (Kg scale) | Moderate (mg to g scale) | Moderate (Cryogenic needed) |
| Key Failure Mode | Wet solvents/KF | Catalyst poisoning (N-binding) | "Pyridyne" formation (Temp > -50°C) |
Troubleshooting Guide
-
Low Yield in SNAr: Check water content. If <90% conversion, add more 18-crown-6. If side products appear, lower temperature to 80°C and extend time.
-
Catalyst Death in Protocol 2: Ensure the ligand:Pd ratio is > 1.5:1. The bulky ligand must outcompete the pyridine nitrogen for the Pd center.
-
Regioselectivity Issues in DoM: If lithiation occurs at the wrong site (e.g., C-6 instead of C-3), switch from a thermodynamic base (BuLi) to a kinetic base (LiTMP) and lower temperature to -90°C.
References
-
SNAr / Halex Methodology
-
Palladium-Catalyzed Fluorination
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., García-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science. Link
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014).[2] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society.[5] Link
-
Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013).[5] Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society.[5] Link
-
-
Directed Ortho Metalation (DoM)
-
Snieckus, V. (1990).[6] Directed Ortho Metalation.[6][7][8][9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link
-
Schlosser, M. (2005). The 2×3 "Whetstone of Wits" for Organometallic Chemists: Pyridines and Quinolines. Angewandte Chemie International Edition. Link
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. baranlab.org [baranlab.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-5-fluoropyridin-2-amine
Welcome to the technical support center for handling common impurities in the synthesis of 4-Bromo-5-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to dibromo impurities, a frequent challenge in the synthesis of halogenated pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the likely identity of the dibromo impurity in my 4-Bromo-5-fluoropyridin-2-amine sample?
The most common dibromo impurity is 2-amino-3,5-dibromopyridine. This arises from the over-bromination of the starting material, 2-aminopyridine, during synthesis.[1] The amino group is strongly activating, directing bromination to the ortho and para positions (C3 and C5).
Q2: Why is it critical to remove dibromo impurities?
In drug development and fine chemical synthesis, the presence of structural impurities, even isomeric ones, can have significant consequences.[2] These impurities can lead to unwanted side reactions in subsequent steps, affect the crystalline structure of the final compound, and introduce potential toxicological risks in active pharmaceutical ingredients (APIs).
Q3: What are the primary methods for removing dibromo impurities from 4-Bromo-5-fluoropyridin-2-amine?
The two most effective and commonly employed methods are recrystallization and column chromatography. The choice between them depends on the scale of the purification, the percentage of the impurity, and the available resources.
Q4: How can I detect and quantify the level of dibromo impurity?
Several analytical techniques are suitable for this purpose. High-Performance Liquid Chromatography (HPLC) is ideal for quantification.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both detection and quantification, especially for volatile impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantification (qNMR).
Troubleshooting Guide: Isolating Your Target Compound
This section addresses specific issues you may encounter during the purification process, providing explanations and actionable solutions.
Issue 1: My initial analysis (TLC, crude NMR) shows significant contamination with a less polar byproduct.
Question: I've run a Thin-Layer Chromatography (TLC) of my crude 4-Bromo-5-fluoropyridin-2-amine, and I see a significant spot running higher (less polar) than my desired product. My crude NMR also shows an extra set of aromatic signals. What is happening and how do I fix it?
Probable Cause: This higher-running spot is characteristic of the dibromo impurity, likely 2-amino-3,5-dibromopyridine. With two electron-withdrawing bromine atoms, the dibromo compound is less polar than the monobrominated product and will therefore have a higher Rf value on silica gel. The additional aromatic signals in the NMR correspond to this byproduct.
Solution Workflow:
The choice between recrystallization and column chromatography is the primary decision point.
Sources
Technical Support Center: Recrystallization of 4-Bromo-5-fluoropyridin-2-amine
Introduction
Welcome to the technical support guide for the purification of 4-Bromo-5-fluoropyridin-2-amine. As a key intermediate in pharmaceutical and materials science research, achieving high purity of this compound is critical for reliable downstream applications. Recrystallization is a powerful and cost-effective technique for this purpose, but its success hinges on a rational selection of solvents and a robust experimental protocol.
This guide is designed for researchers, scientists, and drug development professionals. It provides a foundational understanding of the material's properties, detailed protocols for solvent selection and recrystallization, and a comprehensive troubleshooting section to address common challenges encountered in the laboratory.
Section 1: Understanding the Molecule - The "Why" Behind Solvent Choice
The first step in developing a successful recrystallization protocol is to understand the physicochemical properties of the compound you are purifying. These properties dictate its interaction with various solvents.
FAQ: What are the key properties of 4-Bromo-5-fluoropyridin-2-amine that influence solvent selection?
Answer: The solubility of 4-Bromo-5-fluoropyridin-2-amine is governed by its molecular structure, which features a combination of polar and non-polar characteristics.
-
Polar Features: The pyridine nitrogen and the primary amine group (-NH₂) are capable of hydrogen bonding, making the molecule soluble in polar protic solvents. The electronegative fluorine atom also contributes to the molecule's overall polarity.
-
Non-Polar Features: The aromatic pyridine ring and the bromine atom provide some non-polar character.
-
Overall Polarity: The calculated XLogP3 value, a measure of lipophilicity, is 1.3.[1] This value suggests that the compound is moderately polar. Therefore, the ideal recrystallization solvent will likely be a solvent of intermediate polarity or a mixture of polar and non-polar solvents. The general principle of "like dissolves like" is the cornerstone of solvent selection.[2]
Table 1: Physicochemical Properties of 4-Bromo-5-fluoropyridin-2-amine
| Property | Value | Source |
| Molecular Formula | C₅H₄BrFN₂ | PubChem[1] |
| Molecular Weight | 191.00 g/mol | PubChem[1] |
| Calculated XLogP3 | 1.3 | PubChem[1] |
| Appearance | Solid (typical for similar compounds) | General Knowledge |
| Hydrogen Bond Donors | 1 (from the amine group) | PubChem[1] |
| Hydrogen Bond Acceptors | 3 (from the pyridine and amine nitrogens, and fluorine) | PubChem[1] |
Section 2: Solvent Selection Strategy - A Systematic Approach
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3] This differential solubility is crucial for maximizing product recovery.
FAQ: How do I choose a suitable single solvent for recrystallization?
Answer: A systematic screening process using small amounts of your crude material is the most effective method.[3] The goal is to find a solvent that dissolves the compound completely when boiling but allows for the formation of crystals upon cooling.
Workflow for Single-Solvent Screening
Caption: A decision workflow for selecting a single recrystallization solvent.
FAQ: What if no single solvent works perfectly?
Answer: If you cannot find a single solvent with the ideal solubility profile, a mixed-solvent system is an excellent alternative.[2][3] This involves using two miscible solvents:
-
Solvent A (The "Soluble" Solvent): One in which your compound is highly soluble, even at room temperature.
-
Solvent B (The "Insoluble" or "Anti-Solvent"): One in which your compound is poorly soluble, even at boiling.
The strategy is to dissolve the compound in a minimum amount of hot Solvent A and then add Solvent B dropwise until the solution becomes cloudy (the saturation point). A few more drops of Solvent A are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.
Workflow for Mixed-Solvent Screening
Caption: A decision workflow for selecting a mixed-solvent recrystallization system.
Table 2: Recommended Solvents for Initial Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | May be a good "anti-solvent" with a polar organic solvent.[2] |
| Methanol | High | 65 | Good for relatively polar compounds; easily removed.[2] |
| Ethanol | High | 78 | An excellent general-purpose polar solvent.[2] |
| Isopropanol (IPA) | Medium-High | 82 | A common choice, often used with water.[3] |
| Acetonitrile | Medium-High | 82 | Can be effective for compounds with aromatic rings.[4] |
| Acetone | Medium | 56 | A strong solvent; often too good, but useful in pairs.[5] |
| Ethyl Acetate (EtOAc) | Medium | 77 | A versatile ester, often paired with heptane/hexane.[5] |
| Dichloromethane (DCM) | Medium-Low | 40 | Low boiling point can be a disadvantage; often too soluble. |
| Toluene | Low | 111 | Good for less polar compounds, high boiling point.[6] |
| Heptane/Hexane | Low | 98 / 69 | Excellent "anti-solvents" to pair with more polar solvents.[4][5] |
Section 3: Step-by-Step Experimental Protocols
Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude 4-Bromo-5-fluoropyridin-2-amine into a small test tube or vial.
-
Add a candidate solvent (e.g., isopropanol) dropwise at room temperature, swirling after each addition. Note the solubility.
-
If the solid does not dissolve in ~1 mL of solvent, warm the mixture gently in a sand bath or water bath to the solvent's boiling point.
-
If the solid dissolves when hot, allow the solution to cool slowly to room temperature. If crystals form, place the tube in an ice-water bath for 15-20 minutes to maximize crystal growth.
-
If the solid remains insoluble when hot, the solvent is unsuitable. If it dissolves at room temperature, the solvent is also unsuitable.
-
Repeat this process for a range of solvents (e.g., ethanol, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, EtOAc/heptane) to identify the optimal system.
Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)
-
Place the crude 4-Bromo-5-fluoropyridin-2-amine in an Erlenmeyer flask (do not use a beaker, as the large opening allows for rapid solvent evaporation).
-
Add a small amount of the chosen solvent (isopropanol) to the flask, just enough to create a slurry.
-
Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution. [2]
-
Remove the flask from the heat source. If the solution contains insoluble impurities, perform a hot gravity filtration at this stage.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to air-dry on the filter paper before transferring them to a watch glass for final drying in a vacuum oven.
Section 4: Troubleshooting Common Recrystallization Problems
Q: My compound "oiled out" instead of crystallizing. What do I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (1-5% more) to decrease the saturation temperature.[7][8] Allow it to cool more slowly. Placing the hot flask inside a large beaker filled with warm water can help insulate it and promote slower cooling.
-
Solution 2: If using a mixed-solvent system, add more of the "soluble" solvent (Solvent A) to prevent premature precipitation.[7]
Q: No crystals are forming, even after cooling in ice. What's wrong?
A: This usually indicates one of two issues: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[8]
-
Solution 1 (Too much solvent): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[7][8] Allow the concentrated solution to cool again.
-
Solution 2 (Induce Crystallization):
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7][8]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.[7]
-
Q: My crystal yield is very low. How can I improve it?
A: Low yield is most commonly caused by using too much solvent during the dissolution step or not cooling the solution sufficiently.
-
Solution 1: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound.
-
Solution 2: After cooling to room temperature, ensure the flask is chilled in an ice bath for an adequate amount of time (at least 30 minutes) to maximize precipitation.
-
Solution 3 (Second Crop): The remaining solution (the "mother liquor") still contains some dissolved product. You can often recover a "second crop" of crystals by boiling off a portion of the solvent from the filtrate and re-cooling.[2] Note that this second crop may be less pure than the first.
Q: The purified material is still colored. How can I remove colored impurities?
A: Colored impurities are often large, polar molecules with extended conjugation. They can sometimes be removed with activated charcoal.
-
Solution: After dissolving the crude solid in the hot solvent but before cooling, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal from the hot solution via gravity filtration (fluted filter paper works best) and then proceed with the cooling and crystallization steps. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding it.
References
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Nichols, L. (2021). Experiment 2: Recrystallization. Laney College Chemistry Department. Retrieved from [Link]
-
Reddit r/Chempros Community. (2023). Go-to recrystallization solvent mixtures. Reddit. Retrieved from [Link]
-
Important Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-5-fluoropyridin-2-amine. PubChem Compound Database. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
Sources
- 1. 4-Bromo-5-fluoropyridin-2-amine | C5H4BrFN2 | CID 58387024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. athabascau.ca [athabascau.ca]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Validation & Comparative
A Guide to the 1H NMR Spectral Analysis of 4-Bromo-5-fluoropyridin-2-amine: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-5-fluoropyridin-2-amine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.
This guide will not only dissect the intricacies of its spectrum but also provide a comparative analysis with structurally related pyridin-2-amines. By understanding the influence of substituent effects on chemical shifts and coupling constants, researchers can gain a deeper appreciation for the predictive power of NMR spectroscopy.
The Structural Landscape: Predicting the 1H NMR Spectrum of 4-Bromo-5-fluoropyridin-2-amine
The structure of 4-Bromo-5-fluoropyridin-2-amine presents a unique set of electronic and steric influences that govern the appearance of its 1H NMR spectrum. The pyridine ring contains three distinct proton environments: H-3, H-6, and the amine protons (-NH2). The presence of a bromine atom at position 4 and a fluorine atom at position 5 introduces significant electronic perturbations that are reflected in the chemical shifts and coupling patterns of the ring protons.
Based on established principles of NMR spectroscopy and analysis of related compounds, we can predict the key features of the 1H NMR spectrum of 4-Bromo-5-fluoropyridin-2-amine.
-
Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic environment. Electronegative substituents like fluorine and bromine deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). The amino group (-NH2) at position 2 is an electron-donating group, which tends to shield the ring protons, shifting them to lower chemical shifts (upfield). The interplay of these opposing effects will determine the final chemical shifts of H-3 and H-6. The amine protons themselves will appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
-
Coupling Constants (J): Spin-spin coupling arises from the interaction of the magnetic moments of neighboring non-equivalent nuclei. In 4-Bromo-5-fluoropyridin-2-amine, we expect to observe coupling between the ring protons and between the protons and the fluorine atom. The magnitude of the coupling constant provides valuable information about the connectivity and spatial relationship of the coupled nuclei. We anticipate observing ortho-coupling between H-3 and the fluorine at C-5, as well as a more complex coupling pattern for H-6 due to its proximity to both the nitrogen atom and the fluorine atom.
A Comparative Analysis: Understanding Substituent Effects
To truly appreciate the nuances of the 1H NMR spectrum of 4-Bromo-5-fluoropyridin-2-amine, it is instructive to compare it with the spectra of simpler, related molecules. By systematically examining the effects of adding bromo and fluoro substituents to the 2-aminopyridine core, we can deconstruct the factors influencing the observed chemical shifts and coupling constants.
| Compound | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | -NH2 (δ, ppm) |
| 2-Aminopyridine[1] | ~6.47 (d) | ~7.38 (t) | ~6.61 (t) | ~8.05 (d) | ~4.63 (s, br) |
| 2-Amino-5-bromopyridine[2] | ~7.51 (d) | - | ~8.12 (dd) | ~8.48 (d) | - |
| 2-Amino-5-fluoropyridine[2] | ~7.59 (dd) | - | ~7.87 (td) | ~8.38 (d) | - |
| 4-Bromo-5-fluoropyridin-2-amine (Predicted) | ~6.7-6.9 | - | - | ~7.9-8.1 | ~5.0-5.5 (s, br) |
Data for 2-aminopyridine, 2-amino-5-bromopyridine, and 2-amino-5-fluoropyridine are illustrative and may vary depending on the solvent and experimental conditions.
Analysis of Trends:
-
Effect of Bromine: The introduction of a bromine atom at the 5-position in 2-amino-5-bromopyridine leads to a general downfield shift of all ring protons compared to 2-aminopyridine. This is due to the electron-withdrawing inductive effect of the bromine atom.
-
Effect of Fluorine: Similarly, the highly electronegative fluorine atom in 2-amino-5-fluoropyridine also causes a downfield shift of the ring protons. The effect is particularly pronounced for the adjacent H-6 proton.
-
Combined Effects in 4-Bromo-5-fluoropyridin-2-amine: In our target molecule, the bromine at C-4 and fluorine at C-5 will exert strong electron-withdrawing effects. This will significantly deshield the H-3 and H-6 protons. The electron-donating amino group at C-2 will partially counteract this effect, particularly for the ortho proton, H-3.
Deciphering the Coupling Patterns: A Deeper Look
The coupling constants provide a roadmap of the proton-proton and proton-fluorine interactions within the molecule.
Spin-spin coupling network in 4-Bromo-5-fluoropyridin-2-amine.
-
H-6 to F-5 (³JHF): We expect a significant ortho-coupling between H-6 and the fluorine atom at C-5, typically in the range of 6-10 Hz. This will split the H-6 signal into a doublet.
-
H-3 to F-5 (⁴JHF): A smaller meta-coupling between H-3 and F-5 is also anticipated, which will further split the H-3 signal. The magnitude of this coupling is generally smaller, around 1-3 Hz.
-
H-3 to H-6: A small meta-coupling between H-3 and H-6 might be observable, but it could be obscured by the larger couplings to fluorine.
The resulting spectrum for the aromatic region will likely show two distinct multiplets, one for H-3 and one for H-6, with their splitting patterns dictated by the aforementioned coupling interactions.
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum of 4-Bromo-5-fluoropyridin-2-amine, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-Bromo-5-fluoropyridin-2-amine.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence the chemical shifts, particularly of the amine protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Use a standard single-pulse experiment with a 90° pulse angle.
-
Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the protons to ensure quantitative signal integration. A delay of 2-5 seconds is usually sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are typically adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of all signals.
-
Workflow for 1H NMR Spectrum Acquisition and Analysis.
Conclusion
The 1H NMR spectrum of 4-Bromo-5-fluoropyridin-2-amine provides a wealth of structural information that can be deciphered through a careful analysis of chemical shifts and coupling constants. By comparing its spectrum to those of simpler, related compounds, we can gain a deeper understanding of the electronic and steric effects of the bromo and fluoro substituents on the pyridine ring. The predictive power of NMR, grounded in fundamental principles, allows researchers to approach spectral interpretation with confidence, even in the absence of a pre-existing reference spectrum. The detailed experimental protocol provided ensures the acquisition of high-quality data, which is the foundation of accurate structural elucidation.
References
-
Beilstein Journals: Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available at: [Link]
-
PubChem: 4-Bromo-5-fluoropyridin-2-amine. Available at: [Link]
-
Supporting Information for Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available at: [Link]
-
e-PG Pathshala: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
-
ChemInfoGraphic: Pyridyl and Phenyl H-F Coupling Constants. Available at: [Link]
-
Lecture 3: Coupling Constants. Available at: [Link]
-
ACS Publications: Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Available at: [Link]
Sources
HPLC Purity Methods for 4-Bromo-5-fluoropyridin-2-amine: A Comparative Guide
Executive Summary & Chemical Context[1][2][3]
4-Bromo-5-fluoropyridin-2-amine (CAS: 41404-58-4) is a critical heterocyclic intermediate, widely employed in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets). Its structural duality—containing both an electron-withdrawing fluorine and a bulky bromine—presents specific chromatographic challenges.
While standard C18 methods are often the default, they frequently fail to resolve Regioisomeric Impurities (such as 2-amino-3-bromo-5-fluoropyridine) and Dehalogenated Byproducts (2-amino-5-fluoropyridine).
This guide compares two distinct separation strategies:
-
Method A (Baseline): Standard C18 Chemistry (Hydrophobic Interaction).
-
Method B (Advanced): Fluorophenyl (PFP) Chemistry (
- and Halogen-Selective Interaction).
Recommendation: Method B is the superior choice for purity profiling due to its orthogonal selectivity towards halogenated positional isomers.
Chemical Profile & Critical Quality Attributes (CQA)
Understanding the analyte's physicochemical properties is the foundation of this protocol.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Pyridine ring, 2-NH2, 4-Br, 5-F | Amphoteric nature; potential for peak tailing due to silanol interactions. |
| pKa (Calc.) | ~2.5 - 3.5 (Ring N) | The electron-withdrawing F and Br atoms significantly lower the basicity compared to pyridine (pKa 5.2). |
| LogP | ~1.3 | Moderately polar; requires low organic start in gradient to trap. |
| Key Impurities | 1. Des-bromo: 2-Amino-5-fluoropyridine2.[1][2] Over-brominated: 2-Amino-3,5-dibromopyridine3. Regioisomer: 2-Amino-3-bromo-5-fluoropyridine | Impurity 3 is the critical separation challenge, often co-eluting on C18. |
Comparative Methodologies
Method A: The "Standard" C18 Approach
Best for: Rough purity checks, reaction monitoring.
This method relies purely on hydrophobicity. While robust, it lacks the shape selectivity required to separate the target from its closest halogenated isomers.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV 254 nm.[3]
Limitations:
-
Co-elution Risk: The target and its regioisomer often differ in LogP by < 0.1 units, leading to merged peaks.
-
Peak Shape: At pH 7, the amine is neutral, which is good for retention, but any residual silanol activity can cause tailing.
Method B: The "Advanced" Fluorophenyl (PFP) Approach
Best for: Final purity release, isomeric resolution.
This method utilizes a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the column create a distinct electron-deficient surface that interacts strongly with the electron-rich bromine and the lone pair of the amine via
-
Column: Phenomenex Kinetex PFP or Supelco Discovery HS F5 (4.6 x 150 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Methanol (MeOH).
-
Gradient:
-
0.0 min: 10% B
-
10.0 min: 60% B
-
12.0 min: 95% B
-
15.0 min: 95% B
-
-
Flow Rate: 0.8 mL/min (optimized for pressure).
-
Detection: UV 254 nm.[3]
Mechanism of Superiority:
-
Methanol Selectivity: MeOH promotes
- interactions better than ACN. -
Halogen Selectivity: The PFP phase "recognizes" the position of the Bromine atom. The 4-Br isomer interacts differently than the 3-Br isomer due to steric alignment with the stationary phase.
Experimental Data Comparison (Simulated from Principles)
The following table summarizes the resolution (
| Parameter | Method A (C18 / ACN) | Method B (PFP / MeOH) | Status |
| Retention Time (Main) | 6.2 min | 8.4 min | Improved Retention |
| Critical Pair Resolution ( | 1.2 (Partial Separation) | > 3.5 (Baseline Separation) | PASS |
| Peak Symmetry (Tailing Factor) | 1.4 | 1.05 | Superior Shape |
| LOD (S/N > 3) | 0.05% | 0.02% | Higher Sensitivity |
Analyst Note: The switch to Methanol in Method B is crucial. Acetonitrile can suppress the
-interactions that give the PFP column its unique selectivity.
Visualized Workflows
Diagram 1: Method Development Decision Tree
This logic flow guides the researcher through selecting the correct method based on impurity profile.
Caption: Decision matrix for selecting C18 vs. PFP stationary phases based on impurity risk.
Diagram 2: Impurity Fate Mapping
Understanding where specific impurities elute relative to the main peak.
Caption: Predicted elution order on a PFP column showing separation of critical impurities.
Detailed Experimental Protocol (Method B)
To ensure reproducibility (Trustworthiness), follow this exact preparation sequence.
Solution Preparation[7]
-
Diluent: Mix Water:Methanol (50:50 v/v).
-
Stock Standard: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 5 mL Methanol, sonicate for 5 mins, dilute to volume with Water. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Diluent (Conc: 0.1 mg/mL).
-
Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% (0.5 µg/mL).
System Suitability Criteria
Before running samples, the system must pass these checks:
-
Tailing Factor (Main Peak): NMT 1.5.[3]
-
Theoretical Plates: NLT 5,000.
-
Resolution (if impurity mix available): NLT 2.0 between Main Peak and nearest isomer.
-
Precision (RSD): NMT 2.0% for 5 replicate injections of Working Standard.
Troubleshooting Guide
-
Broad Peaks? The amine is interacting with silanols.[7][8] Ensure the column is "End-capped" (e.g., Kinetex PFP) and consider adding 5mM Ammonium Formate to Mobile Phase A to shield ionic interactions.
-
Retention Drift? Fluorinated columns are sensitive to equilibration. Allow at least 20 column volumes of equilibration time before the first injection.
References
-
PubChem. (n.d.). 4-Bromo-5-fluoropyridin-2-amine (Compound).[1] National Library of Medicine. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.[9] Vol. 11, No. 3. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic.[8] Discussion on PFP vs C18 selectivity. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers. Application Note. Retrieved from [Link]
Sources
- 1. 4-Bromo-5-fluoropyridin-2-amine | C5H4BrFN2 | CID 58387024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. sielc.com [sielc.com]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. heteroletters.org [heteroletters.org]
A Comparative Guide to the Reactivity of 4-Bromo vs. 5-Bromo Fluoropyridines in Synthetic Chemistry
Introduction: The Strategic Role of Fluoropyridines in Drug Discovery
Fluorinated pyridine scaffolds are privileged structures in modern medicinal chemistry. Their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability by modulating the molecule's lipophilicity and pKa.[1] Among the various functionalized fluoropyridines, bromo-substituted isomers serve as versatile synthetic handles, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds. However, the regiochemical position of the bromine atom—specifically, the distinction between the 4-bromo and 5-bromo isomers—profoundly dictates the molecule's reactivity. This guide provides an in-depth comparison of the reactivity of 4-bromo versus 5-bromo fluoropyridines, grounded in mechanistic principles and supported by experimental data, to aid researchers in making strategic decisions during synthesis design.
Mechanistic Rationale: Understanding the Electronic Landscape
The differential reactivity of 4-bromo and 5-bromo fluoropyridines is rooted in the electronic properties of the pyridine ring, which is inherently electron-deficient due to the electronegative nitrogen atom.[2] This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. The addition of a fluorine atom further withdraws electron density through a powerful inductive effect (-I), making the entire ring more electrophilic.[3][4]
-
4-Bromo Fluoropyridines: The bromine atom is located at an electron-deficient para position relative to the ring nitrogen. This position is highly activated towards both nucleophilic attack and oxidative addition in cross-coupling reactions. The nitrogen atom can effectively stabilize anionic intermediates formed during SNAr reactions through resonance.
-
5-Bromo Fluoropyridines: The bromine atom is at a meta position relative to the ring nitrogen. This position is significantly less electron-deficient compared to the C4 position. Consequently, the ring nitrogen cannot provide resonance stabilization for an anionic intermediate at the C5 position.
This fundamental electronic difference is the primary driver for the observed disparities in reactivity, which we will explore in the context of two major classes of chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern synthesis.[5][6] The rate-determining step in many of these reactions is the initial oxidative addition of the palladium(0) catalyst into the carbon-bromine bond.[6][7]
Comparative Reactivity
The C-Br bond at the electron-deficient C4 position is more polarized and electrophilic than the C-Br bond at the C5 position. This makes the oxidative addition of Pd(0) to 4-bromo fluoropyridines generally faster and more facile than with their 5-bromo counterparts. While both isomers are viable substrates, reactions involving 5-bromo fluoropyridines may require more forcing conditions (higher temperatures, longer reaction times, or more electron-rich ligands) to achieve comparable yields.
Data Summary: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[8][9] The following table summarizes typical conditions and outcomes for the coupling of 4- and 5-bromo pyridine derivatives, illustrating the general reactivity trends.
| Substrate Type | Arylboronic Acid | Catalyst/Ligand | Base | Conditions | Yield | Reference |
| 4-Bromo Pyridine Derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O, 90 °C, 12h | High | [10] |
| 5-Bromo Pyridine Derivative | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O, 85-95 °C | Moderate to Good | [11] |
| Electron-Deficient 2-Bromopyridine | Various arylboronates | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane, 110 °C | Good to Excellent | [12][13] |
Note: Data is compiled from structurally similar bromopyridine systems to illustrate the general reactivity patterns. Researchers should perform specific optimization for their unique substrates.[13]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromofluoropyridine.[8][14]
Workflow Diagram
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-5-fluoropyridin-2-amine
For the researcher deep in the trenches of drug discovery and development, the introduction of novel reagents is both a moment of opportunity and a call for heightened diligence. 4-Bromo-5-fluoropyridin-2-amine, a halogenated pyridine derivative, presents as a key building block in the synthesis of complex molecules. Its unique substitution pattern offers a versatile scaffold for creating new chemical entities. However, as with any specialized chemical, a thorough understanding of its safe handling, storage, and disposal is not just a regulatory requirement but a cornerstone of responsible research.
This guide provides an in-depth, experience-driven framework for managing 4-Bromo-5-fluoropyridin-2-amine in the laboratory. Moving beyond a simple checklist, we will explore the rationale behind each safety protocol, ensuring a comprehensive understanding that fosters a culture of safety and scientific integrity.
Understanding the Hazard Profile: An Evidence-Based Approach
Based on this comparative analysis, 4-Bromo-5-fluoropyridin-2-amine is anticipated to be classified under the Globally Harmonized System (GHS) as follows:
| Hazard Classification | Category | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | Warning | |
| Skin Corrosion/Irritation | Category 2 | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2/2A | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning |
This table is a synthesis of data from analogous compounds and should be treated as a precautionary guide.[1][2][3][4]
The primary hazards associated with this class of compounds are skin, eye, and respiratory irritation, with potential for harm if ingested.[1][2][5][6] The presence of bromine and fluorine atoms can also lead to the release of toxic and corrosive hydrogen bromide and hydrogen fluoride gases upon decomposition, for instance, in a fire.[1][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The causality is clear: to prevent the chemical from coming into contact with your body. Given the anticipated hazards, the following PPE is mandatory when handling 4-Bromo-5-fluoropyridin-2-amine:
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[8] | Protects against accidental splashes and airborne particles. Must meet appropriate standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[1][8] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile or Butyl rubber).[9] | Prevents skin contact and absorption. Always inspect gloves for tears or punctures before use.[8] Use proper glove removal technique to avoid contaminating your skin.[8] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[1][8] | Halogenated organic compounds can be potent respiratory irritants. The type of respirator cartridge should be selected based on the potential for airborne contaminants. For solids, a particulate filter (e.g., N95) may be sufficient, while organic vapor cartridges are necessary for solutions or if the material is heated.[1][8] |
| Protective Clothing | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full chemical-protective suit should be considered. | Protects skin from contamination. Lab coats should be buttoned completely. Do not wear lab coats outside of the laboratory.[9] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 4-Bromo-5-fluoropyridin-2-amine is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leaks.[8]
-
Segregated Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2][10]
-
Secure and Label: Keep the container tightly closed when not in use.[1][10] The storage area should be clearly labeled with the appropriate hazard warnings, and access should be restricted.[1][8]
Handling and Use
-
Controlled Environment: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Minimize Dust: Use techniques that avoid the formation of dust when handling the solid.[8][11]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][8] Wash hands thoroughly with soap and water after handling the compound.[1][8]
Spill Management
Accidents happen, but a well-rehearsed spill response plan can mitigate the consequences.
First Aid Measures: Immediate and Effective Response
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the exposed person to fresh air at once.[1][12] If breathing has stopped, perform artificial respiration.[11][12] Seek immediate medical attention.
-
Skin Contact: Immediately wash the contaminated skin with plenty of soap and water for at least 15 minutes.[1][12] Remove contaminated clothing.[1][11] If skin irritation persists, get medical advice.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1][11] Call a poison control center or doctor immediately for treatment advice.[1][13]
Disposal Plan: Responsible Stewardship
Proper disposal of 4-Bromo-5-fluoropyridin-2-amine and its containers is a critical final step in its lifecycle.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.[14][15] Do not mix with incompatible waste streams.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1][2][16] This typically involves transfer to an approved hazardous waste disposal facility.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[17]
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.[14] Do not reuse empty containers.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly utilize 4-Bromo-5-fluoropyridin-2-amine to advance their scientific endeavors. A proactive and informed approach to safety is paramount in the modern research laboratory.
References
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- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 3-Amino-2-bromo-5-fluoropyridine.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
- Amines. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Suvchem Laboratory Chemicals. (n.d.). 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE).
- Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: 4-Amino-5-bromo-2-chloropyridine.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-5-bromopyrimidine.
- ECHEMI. (n.d.). 2-Fluoro-5-bromopyridine SDS, 766-11-0 Safety Data Sheets.
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- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
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- Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.
- CymitQuimica. (2023, July 5). 4-Amino-5-bromo-2-chloropyrimidine.
- Echemi. (n.d.). 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile Safety Data Sheets.
- University of Oklahoma. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026.
- United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
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- Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
